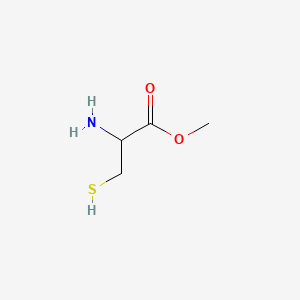

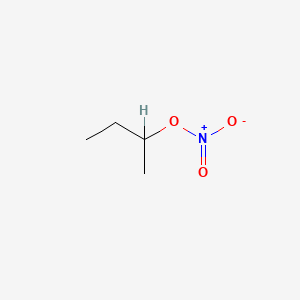

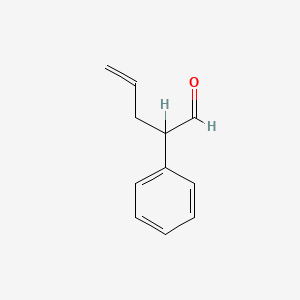

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, also known as 5-EMIA, is a synthetic organic compound with a broad range of applications in the fields of biochemistry, pharmacology, and medicine. 5-EMIA is a derivative of indole-3-acetic acid (IAA), which is a naturally-occurring plant hormone that regulates plant growth and development. 5-EMIA has been widely used in laboratory experiments to study the biochemical and physiological effects of IAA and its derivatives.

Applications De Recherche Scientifique

-

Pharmaceutical Quality Control

- Application : This compound is used in the quality control of pharmaceutical products . Specifically, derivative spectrophotometry has been employed to develop a rapid and accurate method for simultaneous determination of indomethacin and 5-methoxy-2-methyl-3-indoleacetic acid as its possible impurity in Metindol injections .

- Method : At the selected wavelengths, 233.04 and 284.65 nm, no interference between the components determined was observed . The limit of detection was found to be 6.0 × 10 −3 mg/mL for indomethacin and 0.04 × 10 −3 mg/mL for 5-methoxy-2-methyl-3-indoleacetic acid .

- Results : Under the established experimental conditions, recoveries of the particular components were from 96.14 to 98.17% . Linearity was maintained over a broad range of concentrations .

-

Proteomics Research

- Application : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or probe in experiments designed to investigate protein structure, function, interactions, and more .

- Method : The specific methods of application would depend on the particular research context and the specific experiment being conducted .

- Results : The outcomes would also depend on the specific research context and the results of the particular experiment .

-

Chemical Synthesis

- Application : This compound could potentially be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it could be used in the synthesis of "(5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester" .

- Method : The specific methods of application would depend on the particular synthetic route being used .

- Results : The outcomes would depend on the specific synthetic route and the efficiency of the reactions involved .

Propriétés

IUPAC Name |

2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQVPTYRFOINMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281753 | |

| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

CAS RN |

34024-46-9 | |

| Record name | 34024-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-](/img/structure/B1614659.png)

![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)

![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)